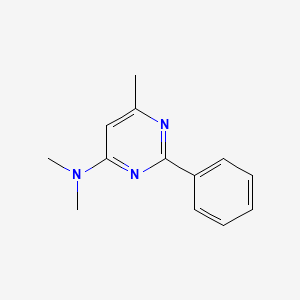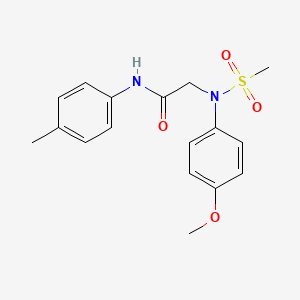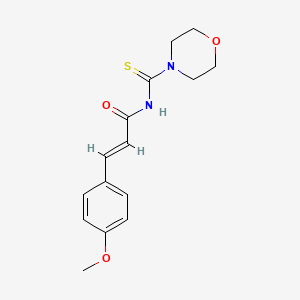
3-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(4-morpholinylcarbonothioyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MMCA and has been synthesized using different methods. MMCA has been found to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for further research. In
Mecanismo De Acción
The mechanism of action of MMCA is not fully understood. However, studies have suggested that MMCA exerts its anticancer and neuroprotective effects through the inhibition of tubulin polymerization. MMCA has been found to bind to the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest.
Biochemical and Physiological Effects:
MMCA has been found to exhibit a wide range of biochemical and physiological effects. MMCA has been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vivo. MMCA has also been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. MMCA has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using MMCA in lab experiments is its potent anticancer and neuroprotective activity. MMCA has been found to exhibit these effects at low concentrations, making it an ideal candidate for further research. However, one of the limitations of using MMCA in lab experiments is its low solubility in water, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for MMCA research. One of the significant future directions is the development of MMCA derivatives with improved solubility and potency. Another future direction is the investigation of MMCA's potential applications in other research fields, such as cardiovascular and metabolic diseases. Additionally, further studies are needed to elucidate the mechanism of action of MMCA fully.
Métodos De Síntesis
The synthesis of MMCA can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl isothiocyanate with N-morpholinoacrylamide in the presence of a base. This method yields MMCA in high purity and yield. Other methods, such as the reaction of 4-methoxyphenyl isothiocyanate with N-morpholinoacetamide in the presence of a base, have also been reported.
Aplicaciones Científicas De Investigación
MMCA has been extensively studied for its potential applications in various research fields. One of the significant applications of MMCA is in cancer research. MMCA has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. MMCA has also been found to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in vivo.
MMCA has also been studied for its potential applications in neuroscience research. MMCA has been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. MMCA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(morpholine-4-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-13-5-2-12(3-6-13)4-7-14(18)16-15(21)17-8-10-20-11-9-17/h2-7H,8-11H2,1H3,(H,16,18,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMMSGGCDIXCLD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Methoxy-phenyl)-N-(morpholine-4-carbothioyl)-acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

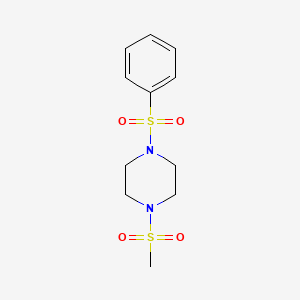
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
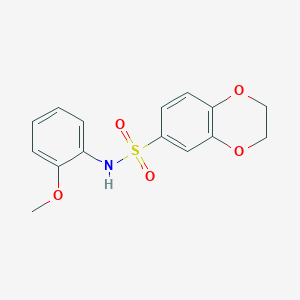
![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
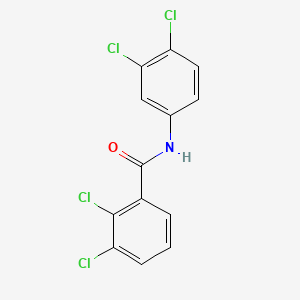
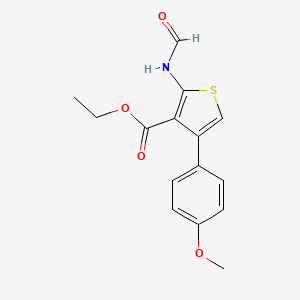
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
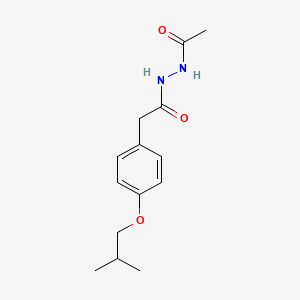
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
